REACTION_SMILES
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[Al+3:19].[CH3:1][c:2]1[n:3][n:4](-[c:12]2[n:13][cH:14][cH:15][cH:16][cH:17]2)[cH:5][c:6]1[C:7](=[O:8])[O:9][CH2:10][CH3:11].[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[H-:18].[H-:21].[H-:22].[H-:23].[Li+:20].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[CH3:1][c:2]1[n:3][n:4](-[c:12]2[n:13][cH:14][cH:15][cH:16][cH:17]2)[cH:5][c:6]1[CH2:7][OH:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn(-c2ccccn2)nc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1nn(-c2ccccn2)cc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |